![molecular formula C13H13NO B5126284 N-2-naphthylpropanamide CAS No. 2760-34-1](/img/structure/B5126284.png)
N-2-naphthylpropanamide
Overview
Description
N-2-naphthylpropanamide is a chemical compound that is widely used in scientific research. It is a synthetic analog of the endocannabinoid anandamide and acts as a potent agonist for the cannabinoid receptor type 1 (CB1).
Mechanism of Action
N-2-naphthylpropanamide acts as a potent agonist for the this compound receptor, which is a G protein-coupled receptor. Upon activation, this compound receptors can modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. This leads to the modulation of various physiological processes such as neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as pain, appetite, and mood. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-naphthylpropanamide in lab experiments is its high potency and selectivity for the this compound receptor. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-2-naphthylpropanamide in scientific research. One potential direction is the development of novel this compound receptor agonists with improved pharmacokinetic properties. Another potential direction is the investigation of the role of this compound receptors in various diseases such as cancer and cardiovascular disease. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved therapeutic outcomes.
Synthesis Methods
N-2-naphthylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent amidation with propionic anhydride. The final product can be purified through recrystallization or column chromatography.
Scientific Research Applications
N-2-naphthylpropanamide has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been shown to be a potent agonist for the this compound receptor, which is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. This compound has been used to investigate the role of this compound receptors in various diseases such as obesity, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-naphthalen-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXPRRSRBMNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279355 | |
Record name | N-(2-naphthyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2760-34-1 | |
Record name | NSC12421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-naphthyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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